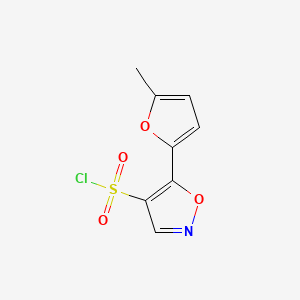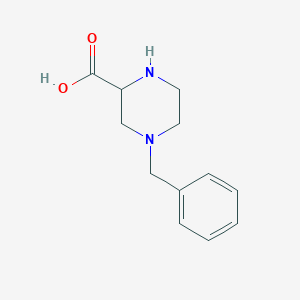![molecular formula C7H14N2 B15315851 (3-Ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B15315851.png)
(3-Ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-ethylbicyclo[1.1.1]pentan-1-yl}hydrazine is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane core is often used as a bioisostere in medicinal chemistry, replacing other structural motifs to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-ethylbicyclo[1.1.1]pentan-1-yl}hydrazine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the installation of various substituents at the bridgehead positions.
Industrial Production Methods
Industrial production of {3-ethylbicyclo[1.1.1]pentan-1-yl}hydrazine may involve large-scale synthesis using metal-free homolytic aromatic alkylation protocols. These methods are advantageous due to their efficiency and the ability to produce high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
{3-ethylbicyclo[1.1.1]pentan-1-yl}hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
{3-ethylbicyclo[1.1.1]pentan-1-yl}hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as liquid crystals and molecular rotors.
Mecanismo De Acción
The mechanism of action of {3-ethylbicyclo[1.1.1]pentan-1-yl}hydrazine involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
- {3-methylbicyclo[1.1.1]pentan-1-yl}hydrazine
- {3-phenylbicyclo[1.1.1]pentan-1-yl}hydrazine
Uniqueness
{3-ethylbicyclo[1.1.1]pentan-1-yl}hydrazine is unique due to its ethyl substituent, which imparts distinct steric and electronic properties compared to its methyl and phenyl analogs. These differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H14N2 |
|---|---|
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
(3-ethyl-1-bicyclo[1.1.1]pentanyl)hydrazine |
InChI |
InChI=1S/C7H14N2/c1-2-6-3-7(4-6,5-6)9-8/h9H,2-5,8H2,1H3 |
Clave InChI |
ASCOUMQIADPAAP-UHFFFAOYSA-N |
SMILES canónico |
CCC12CC(C1)(C2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


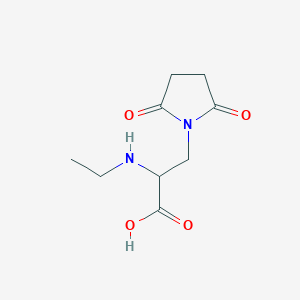
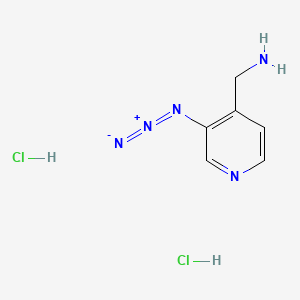
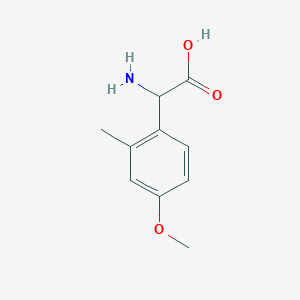
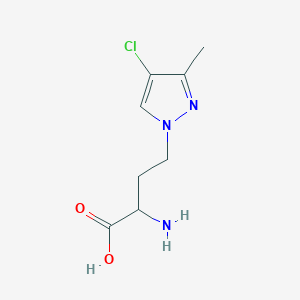


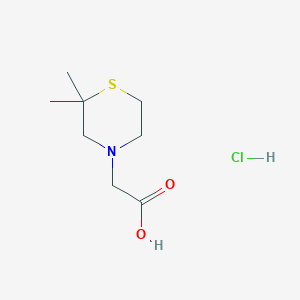
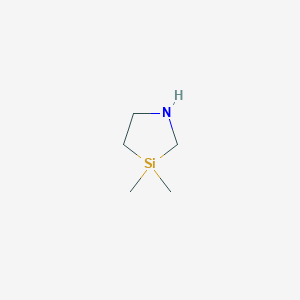
![2-[2-(Propan-2-yloxy)phenyl]propan-2-amine](/img/structure/B15315859.png)

